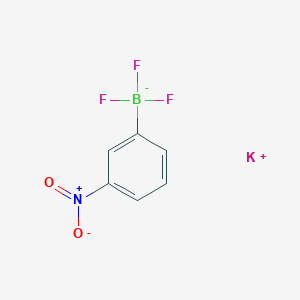

Potassium (3-Nitrophenyl)trifluoroborate

Vue d'ensemble

Description

Potassium (3-Nitrophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion with the general formula C6H4BF3KNO2. This compound is known for its stability in air and moisture, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium (3-Nitrophenyl)trifluoroborate is typically synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). The process involves the following steps:

Formation of Boronic Acid: The initial step involves the synthesis of the corresponding boronic acid, which is achieved by reacting an organometallic reagent with a boric ester.

Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride to form the trifluoroborate salt.

Industrial Production Methods: The industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness in various applications .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical nucleophilic partner in Pd-catalyzed Suzuki-Miyaura reactions, enabling efficient carbon-carbon bond formation with aryl/alkenyl halides.

Mechanism and Conditions

- Catalysts : PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄, or Ni-based systems .

- Base : Cs₂CO₃ or K₂CO₃ (3–5 equiv) to neutralize HF byproducts and facilitate transmetalation .

- Solvent : Biphasic toluene/water or THF/water systems .

Reaction Scope

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl bromides | PdCl₂(dppf)·CH₂Cl₂ | Toluene/H₂O, 80°C | 75–92 | |

| Alkenyl bromides | PdCl₂(dppf)·CH₂Cl₂ | Toluene/H₂O, reflux | 68–85 | |

| gem-Dibromides | Pd(PPh₃)₄ | THF/H₂O, 60°C | 89–94 |

Key Features :

- Staged Reactivity : Enables one-pot sequential coupling for complex dienes .

- Functional Group Tolerance : Compatible with esters, nitriles, and halides .

Hydrolysis to Boronic Acid

The trifluoroborate group undergoes hydrolysis under aqueous conditions to release (3-nitrophenyl)boronic acid, a process critical for catalytic turnover in cross-coupling .

Mechanistic Insights

- Acid-Catalyzed Pathway : Hydrolysis accelerates under acidic conditions via equilibrium: Specific acid catalysis dominates, with protonation of the trifluoroborate facilitating fluoride displacement .

- Base Paradox : While bases like Cs₂CO₃ drive hydrolysis to completion by sequestering HF, high pH (>9) slows the reaction by suppressing acid catalysis .

Kinetic Data

| pH | Solvent System | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| 3–5 | THF/H₂O (10:1) | 10–30 min | |

| 7–9 | THF/H₂O (10:1) | 2–6 hours | |

| >10 | Toluene/H₂O (Cs₂CO₃) | Days to months |

Implications : Slow hydrolysis at high pH necessitates prolonged reaction times for Suzuki couplings nearing completion .

Alkenyl Cross-Coupling

Ni-catalyzed systems enable stereospecific coupling with alkenyl halides, preserving geometry :

Functionalization via π-Coordination

The nitro group participates in π-coordination with transition metals, though this pathway is less common than direct coupling.

Comparative Reactivity

| Property | Potassium Trifluoroborate | Boronic Acid |

|---|---|---|

| Stability | Air/moisture-stable | Prone to protodeboronation |

| Hydrolysis Rate | Controllable (pH-dependent) | Immediate |

| Handling | Crystalline solid | Often oily/labile |

Advantages : The trifluoroborate’s stability simplifies storage and handling compared to boronic acids .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : CHBFKNO

- Molar Mass : 229.01 g/mol

- Melting Point : 260°C

- CAS Number : 192863-40-4

- Physical Form : Crystalline powder

- Purity : ≥98.0% (by HPLC)

Applications in Organic Synthesis

-

Cross-Coupling Reactions

- Potassium (3-nitrophenyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound serves as a stable boron source, overcoming the limitations of traditional boronic acids and esters, such as air sensitivity and purification difficulties .

- Oxidation Reactions

- Fluorescent Probes

Case Study 1: Application in Pharmaceutical Synthesis

In a study conducted by researchers at the University of Pennsylvania, this compound was employed to synthesize complex pharmaceutical intermediates through Suzuki-Miyaura coupling. The results demonstrated high yields and selectivity, showcasing its effectiveness as a boron reagent in medicinal chemistry applications .

Case Study 2: Environmental Chemistry

Another research project explored the use of this compound in environmental chemistry for the degradation of pollutants. The oxidative properties of this compound were leveraged to convert hazardous organic compounds into less toxic forms, indicating its potential role in green chemistry initiatives .

Case Study 3: Material Science Innovations

Recent advancements have highlighted its application in developing new materials with enhanced properties. For instance, this compound has been used to create functionalized polymers that exhibit improved mechanical strength and thermal stability, making them suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of Potassium (3-Nitrophenyl)trifluoroborate primarily involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the coupling reaction. The process involves the following steps:

Hydrolysis: The trifluoroborate hydrolyzes to form the boronic acid.

Transmetalation: The boronic acid undergoes transmetalation with a metal catalyst (e.g., palladium).

Coupling: The transmetalated intermediate couples with an electrophile to form the desired product

Comparaison Avec Des Composés Similaires

Potassium (3-Nitrophenyl)trifluoroborate is compared with other similar compounds, such as:

- Potassium Phenyltrifluoroborate

- Potassium Methyltrifluoroborate

- Potassium Vinyltrifluoroborate

Uniqueness:

- Stability: this compound is more stable in air and moisture compared to boronic acids and esters .

- Reactivity: It offers unique reactivity patterns, making it suitable for a wide range of transformations .

- Applications: Its ability to participate in diverse chemical reactions makes it a versatile reagent in organic synthesis .

Activité Biologique

Potassium (3-Nitrophenyl)trifluoroborate (KNT) is an organoboron compound notable for its trifluoroborate group attached to a 3-nitrophenyl moiety. This compound has garnered attention in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity. Understanding its biological activity is crucial as it may have implications in medicinal chemistry and biochemistry.

KNT is characterized by a molecular formula of C₆H₄BF₃KNO₂ and a molecular weight of approximately 229.01 g/mol. The presence of the trifluoroborate group enhances its stability, while the nitrophenyl moiety may contribute to its biological properties. The compound typically appears as a crystalline powder with a melting point of 260°C .

Biological Activity

Research into the biological activity of KNT indicates potential applications in various biochemical assays and interactions with biological systems. The nitrophenyl group suggests possible anti-cancer properties, although comprehensive studies are still required to elucidate the mechanisms behind these effects .

While specific mechanisms of action for KNT remain largely undocumented, compounds with similar structures often interact with key biochemical pathways. The trifluoroborate group can serve as a versatile building block in organic synthesis, which may lead to the development of bioactive molecules .

Case Studies and Research Findings

Several studies have explored the utility of KNT in synthetic applications and its potential biological implications:

- Cross-Coupling Reactions : KNT has been effectively utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating high yields when paired with various electrophiles. This application underscores its role as a nucleophilic reagent in forming carbon-carbon bonds, which is essential in synthesizing biologically active compounds .

- Biochemical Probes : Investigations suggest that KNT can act as a biochemical probe, modulating specific biochemical pathways. This potential makes it valuable for researchers studying cellular mechanisms .

- Anticancer Activity : Preliminary studies indicate that the nitrophenyl group may impart anticancer properties to KNT. However, further research is necessary to confirm these effects and understand the underlying mechanisms .

Comparative Analysis

To better understand KNT's unique properties, it is useful to compare it with other similar organoboron compounds:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Potassium Methyltrifluoroborate | Methyl group | Widely used for alkyl transfer reactions |

| Potassium Phenyltrifluoroborate | Phenyl group | Commonly employed in Suzuki-Miyaura reactions |

| Potassium 4-Nitrophenyltrifluoroborate | 4-Nitrophenyl group | Similar reactivity but different positional effects |

KNT's specific electronic properties due to the 3-nitro substituent may influence reaction outcomes differently compared to other trifluoroborates, making it particularly useful for synthesizing compounds where electronic effects are critical .

Safety and Handling

While detailed safety data on KNT is limited, general precautions are advised when handling organoboron compounds, including wearing appropriate personal protective equipment and ensuring adequate ventilation during use .

Propriétés

IUPAC Name |

potassium;trifluoro-(3-nitrophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMSCLFLMORNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382339 | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-40-4 | |

| Record name | Borate(1-), trifluoro(3-nitrophenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192863-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.